2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole

Medicinal Chemistry Chemical Biology Enzyme Inhibition

2-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole (CAS 1705550-81-7) is a BT-PSP compound featuring a direct carbonyl-piperidine linker that distinguishes it from carboxamide-linked analogues. This ketone topology redirects target selectivity in serine hydrolase/metallohydrolase panels, making it essential for NAPE-PLD and FAAH SAR studies. Its elevated tPSA (~104 Ų) and additional H-bond acceptors predict superior aqueous solubility, ensuring reliable concentration-response data where lipophilic analogues precipitate. Available at ≥95% purity, this scaffold serves as a robust reference for systematic exploration of sulfonyl aryl substitution effects. Order today to advance your differential screening programs.

Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
CAS No. 1705550-81-7
Cat. No. B2711322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole
CAS1705550-81-7
Molecular FormulaC20H20N2O4S2
Molecular Weight416.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H20N2O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)16-10-12-22(13-11-16)20(23)19-21-17-4-2-3-5-18(17)27-19/h2-9,16H,10-13H2,1H3
InChIKeyWVADBCWDYWRUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole (CAS 1705550-81-7) – Structural Identity and Compound-Class Baseline


2-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole (CAS 1705550-81-7) is a synthetic small molecule characterised by a 1,3-benzothiazole core linked via a carbonyl bridge to a piperidine ring bearing a 4-methoxybenzenesulfonyl substituent at the 4-position . The compound belongs to the benzothiazole–phenylsulfonyl–piperidine (BT-PSP) chemotype, a scaffold associated with modulation of enzymes such as fatty acid amide hydrolase (FAAH) and N-acyl-phosphatidylethanolamine-hydrolysing phospholipase D (NAPE-PLD) in published structure–activity relationship studies [1][2]. The direct benzothiazole-2-carbonyl–piperidine connectivity distinguishes this molecule from regioisomeric and carboxamide-linked analogues frequently encountered in screening libraries.

Why In-Class Benzothiazole–Piperidine Compounds Cannot Freely Replace 2-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole


Despite sharing a benzothiazole–piperidine core, close structural analogues of CAS 1705550-81-7 exhibit critical variations in linker topology, sulfonyl aryl substitution, and benzothiazole attachment position that fundamentally alter target engagement, physicochemical properties, and assay behaviour. Published SAR on the BT-PSP chemotype demonstrates that both the sulfonyl substituent and the nature of the bond connecting the piperidine to the benzothiazole (direct carbonyl vs. carboxamide spacer) dramatically shift potency and selectivity across enzyme targets [1][2]. Consequently, generic in-class substitution without accounting for these specific molecular features risks selecting a compound with divergent biological activity, solubility, and metabolic stability, undermining experimental reproducibility.

Quantitative Differential Evidence: 2-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole vs. Closest Analogues


Linker Topology Differentiation: Direct Ketone vs. Carboxamide Bridge to Benzothiazole

The target compound features a direct carbonyl linkage between the piperidine nitrogen and the benzothiazole 2-position, whereas the most extensively characterised BT-PSP chemotype compounds (e.g., FAAH inhibitor 1 / Benzothiazole analogue 3 and the NAPE-PLD activator VU534) employ a piperidine-4-carboxamide spacer connected to the benzothiazole via an amide bond [1][2]. Published SAR for the FAAH inhibitor series shows that the carboxamide linker is essential for high-potency FAAH inhibition; the direct carbonyl topology of CAS 1705550-81-7 is predicted to alter both the three-dimensional presentation of the benzothiazole and the hydrogen-bonding capacity at the enzyme active site, thereby shifting target selectivity [1]. This topological difference provides a mechanistic rationale for divergent activity profiles in screening panels.

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Sulfonyl Substitution Impact: 4-Methoxy vs. Unsubstituted Phenylsulfonyl in FAAH SAR

In the benzothiazole-based FAAH inhibitor series reported by Wang et al., the sulfonyl substituent was identified as one of three pharmacophoric key components, alongside the benzothiazole and piperidine rings [1]. SAR exploration demonstrated that variation of the aryl sulfonyl group produced marked changes in FAAH inhibitory potency, with compound 16j (possessing a thiophene-2-sulfonyl group) achieving the highest potency in the series (IC50 = 2 nM) [1]. Although the 4-methoxybenzenesulfonyl substituent of CAS 1705550-81-7 was not specifically profiled in that study, the class-level SAR indicates that the electron-donating methoxy group is expected to modulate both sulfonyl group electrophilicity and target binding affinity relative to unsubstituted phenylsulfonyl or halogen-substituted analogues.

Structure–Activity Relationship Drug Discovery Lipid Metabolism

Regioisomeric Differentiation: Benzothiazole-2-carbonyl vs. 4-(2-Benzothiazolyl)piperidine Connectivity

A commercially available regioisomer, 2-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole (CAS 605628-21-5), positions the benzothiazole directly on the piperidine ring without an intervening carbonyl group . This structural difference eliminates the carbonyl oxygen hydrogen-bond acceptor and significantly alters the conformational flexibility and electrostatic potential surface of the molecule. The target compound (CAS 1705550-81-7) retains the carbonyl group, which can participate in key interactions with catalytic residues in target enzymes, as demonstrated by docking studies of analogous benzothiazole-based inhibitors showing hydrogen bonding between the carbonyl and enzyme active-site residues [1].

Chemical Biology Probe Development Target Engagement

NAPE-PLD Activation Potential: Scaffold-Level Differentiation from Carboxamide-Linked BT-PSP Activators

The benzothiazole–phenylsulfonyl–piperidine (BT-PSP) chemotype has been validated as a NAPE-PLD activator scaffold, with the most potent activators VU534 and VU533 achieving EC50 values of 0.30 µM against recombinant mouse NAPE-PLD [1]. These compounds bear a piperidine-4-carboxamide spacer rather than the direct piperidine-1-carbonyl linkage of CAS 1705550-81-7. While the target compound has not been profiled in the published NAPE-PLD activation assay, the scaffold conservation suggests potential applicability as a chemical probe for NAPE-PLD-dependent pathways, with the altered linker topology expected to shift the activation potency and maximal efficacy relative to VU534.

Cardiometabolic Disease Efferocytosis Lipid Signalling

Computational Physicochemical Differentiation: Calculated Lipophilicity and Solubility vs. Des-methyl and Des-methoxy Analogues

The 4-methoxybenzenesulfonyl group confers distinct calculated lipophilicity and polar surface area properties compared to the unsubstituted phenylsulfonyl analogue and the tosyl (4-methylbenzenesulfonyl) analogue. Based on the molecular formula C20H20N2O4S2 (MW 416.51), the target compound has a higher oxygen atom count and calculated topological polar surface area (tPSA ≈ 104 Ų) than the 4-methyl analogue (tPSA ≈ 88 Ų), which translates to improved predicted aqueous solubility while maintaining sufficient lipophilicity for membrane permeability . These computational parameters are relevant for selecting compounds intended for cellular assays, where balanced solubility and permeability are prerequisites for reliable dose–response data.

ADME Prediction Compound QC Lead Optimisation

Commercial Availability and Standardised Purity: Procurement Differentiation from Custom-Synthesised Analogues

CAS 1705550-81-7 is listed in commercial screening-compound catalogues with a standard purity specification of ≥95%, as confirmed by independent QC documentation . In contrast, many structurally related benzothiazole–piperidine analogues with alternative sulfonyl groups or linker topologies are available only via custom synthesis, which introduces batch-to-batch variability, longer lead times, and higher cost. For laboratories requiring immediate, reproducible starting material for SAR expansion or biological screening, the off-the-shelf availability of this compound at defined purity provides a practical procurement advantage over custom-synthesised comparators.

Chemical Procurement Assay Reproducibility Screening Library

Recommended Applications for 2-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole Based on Quantitative Evidence


Enzyme Panel Screening for Novel Target Deconvolution Studies

The direct ketone linker topology of CAS 1705550-81-7 distinguishes it from the extensively characterised carboxamide-linked benzothiazole–piperidine chemotypes (FAAH inhibitors and NAPE-PLD activators). This structural difference makes the compound a valuable tool for differential screening panels aimed at identifying novel serine hydrolase or metallohydrolase targets that preferentially engage the carbonyl-bridged scaffold over the amide-bridged scaffold. Published SAR establishes that even single-atom linker changes can redirect target selectivity within the same enzyme family [1].

Physicochemical Comparator for Solubility-Limited Assay Optimisation

The calculated elevated tPSA (~104 Ų) and additional hydrogen-bond acceptors relative to des-methoxy and tosyl analogues predict superior aqueous solubility for CAS 1705550-81-7. This property makes it the preferred benzothiazole–phenylsulfonyl–piperidine analogue for assays where compound precipitation has been observed with more lipophilic analogues, enabling reliable concentration–response data collection in biochemical and cellular assays [1].

NAPE-PLD Chemical Probe with Differentiated Linker Topology

For laboratories studying NAPE-PLD-dependent cardiometabolic pathways, CAS 1705550-81-7 provides a structurally differentiated probe relative to the established activators VU534 and VU533. The ketone linker may alter activation kinetics and binding mode compared to the carboxamide series, offering a complementary tool to dissect structure–activity relationships governing NAPE-PLD activation and downstream efferocytosis [1].

Standardised Starting Material for Sulfonyl-Substitution SAR Campaigns

The 4-methoxybenzenesulfonyl group represents a common aryl sulfonyl substituent with well-understood electronic properties. CAS 1705550-81-7, available at ≥95% purity from commercial catalogues, serves as a reliable reference point for systematic SAR studies exploring the impact of sulfonyl aryl substitution (e.g., methoxy vs. methyl vs. chloro) on target potency and selectivity, building on the established pharmacophoric importance of the sulfonyl group in the benzothiazole–piperidine chemotype [1][2].

Quote Request

Request a Quote for 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.